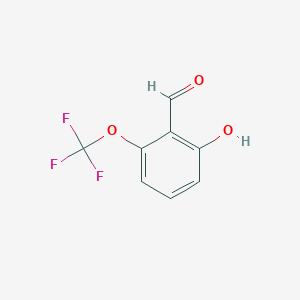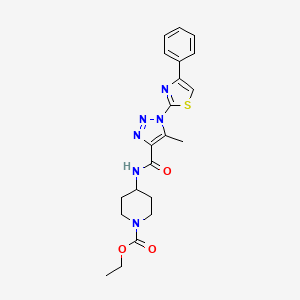
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate typically involves the esterification of 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess ethanol and other by-products, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)propanoate
Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoate
Substitution: 2-(2-amino-4-formyl-6-methoxyphenoxy)propanoate (example with amine substitution)
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and synthetic pathways.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate can be compared with similar compounds such as:
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDWCFVXLBYXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)
![7-{[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2419974.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2419977.png)
![N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2419978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)
![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)


![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)

